N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is a complex organic compound that features a unique combination of benzodioxin, triazole, and benzodioxepin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the core structures. For instance, the synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine can be achieved through the reaction of 1,4-benzodioxane with appropriate reagents . The triazole ring can be introduced via cyclization reactions involving hydrazine derivatives . The final compound is obtained by coupling these intermediates under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- 6-Acetyl-1,4-benzodioxane
- Prosympal, dibozane, piperoxan, and doxazosin
Uniqueness
What sets 2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C24H26N4O5S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H26N4O5S/c1-2-28-23(17-5-7-19-21(13-17)33-11-10-32-19)26-27-24(28)34-15-22(29)25-14-16-4-6-18-20(12-16)31-9-3-8-30-18/h4-7,12-13H,2-3,8-11,14-15H2,1H3,(H,25,29) |
InChI Key |
UJGVZSPFNFBOTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC3=C(C=C2)OCCCO3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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